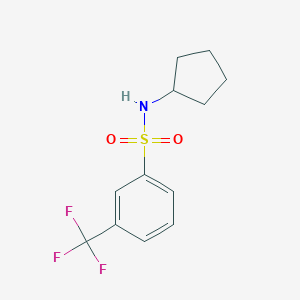
2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide is a chemical compound that is commonly referred to as CFTR inhibitor. This compound is used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that plays a crucial role in the regulation of ion transport across cell membranes. The CFTR inhibitor is used to study the function of this protein and its potential role in the treatment of diseases such as cystic fibrosis.
作用機序
The mechanism of action of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide involves the inhibition of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide function. 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide is a protein that regulates the transport of chloride ions across cell membranes. The 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide inhibitor binds to the 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide protein and prevents it from functioning properly, resulting in a decrease in chloride ion transport.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide are related to its inhibition of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide function. The inhibition of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide can lead to changes in ion transport across cell membranes, which can affect various physiological processes. For example, the inhibition of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide can lead to a decrease in the secretion of mucus in the airways, which is a hallmark of cystic fibrosis.
実験室実験の利点と制限
The advantages of using 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide in lab experiments include its high potency and selectivity for 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide. This compound is a potent inhibitor of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide and can be used at low concentrations to achieve significant inhibition. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the use of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide in scientific research. One direction is the identification of new therapeutic targets for the treatment of diseases associated with 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide dysfunction. Another direction is the development of new compounds that are more potent and selective inhibitors of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide. Finally, the use of this compound in combination with other drugs may lead to the development of more effective treatments for diseases such as cystic fibrosis.
合成法
The synthesis of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide involves several steps. The first step involves the reaction of 2-chloro-4-fluoroaniline with 5-chloro-2-pyridinecarboxylic acid to form 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluoroaniline. This intermediate is then reacted with benzoyl chloride to form 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide.
科学的研究の応用
2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide is used in scientific research to study the 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide protein. This compound is a potent inhibitor of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide and is used to investigate the role of this protein in various diseases such as cystic fibrosis. Researchers use this compound to study the function of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide in different cell types and to identify potential therapeutic targets for the treatment of diseases associated with 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide dysfunction.
特性
製品名 |
2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide |
|---|---|
分子式 |
C12H7Cl2FN2O |
分子量 |
285.1 g/mol |
IUPAC名 |
2-chloro-N-(5-chloropyridin-2-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C12H7Cl2FN2O/c13-7-1-4-11(16-6-7)17-12(18)9-3-2-8(15)5-10(9)14/h1-6H,(H,16,17,18) |
InChIキー |
HYKNFNDOELBJGL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NC2=NC=C(C=C2)Cl |
正規SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NC2=NC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)







![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)

![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)

